BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of 3-
(Trifluoromethyl)benzophenone: A Technical
Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-(Trifluoromethyl)benzophenone

Cat. No.: B1294470

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 3-
(Trifluoromethyl)benzophenone (CAS No. 728-81-4), a key intermediate in pharmaceutical
and materials science research. The document is intended for researchers, scientists, and drug
development professionals, offering detailed spectral analysis based on Nuclear Magnetic
Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Summary of Spectroscopic Data

The structural characterization of 3-(Trifluoromethyl)benzophenone is supported by a
combination of spectroscopic techniques. The following tables summarize the key quantitative
data obtained from *H NMR, 3C NMR, IR, and MS analyses.

Table 1: *H NMR Spectral Data for 3-(Trifluoromethyl)benzophenone

. . Coupling
Chemical Shift L Number of .
Multiplicity Constant (J) Assighment
(d) ppm Protons
Hz
7.85-7.45 m - 9H Aromatic Protons
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Table 2: 13C NMR Spectral Data for 3-(Trifluoromethyl)benzophenone

Chemical Shift (8) ppm Assighment
195.5 C=0

138.2 Aromatic C
137.4 Aromatic C
133.0 Aromatic C
132.8 Aromatic C
130.9 (g, J = 32.5 Hz) C-CFs

130.1 Aromatic CH
129.2 Aromatic CH
129.0 Aromatic CH
128.8 Aromatic CH
125.8 (g, J = 3.7 Hz2) Aromatic CH
123.7 (g, J = 272.0 Hz) CFs

Table 3: IR Spectral Data for 3-(Trifluoromethyl)benzophenone

Wavenumber (cm~?) Functional Group Assignment
~1665 C=0 (Ketone) stretch

~1325 C-F stretch (in CF3)

~1165, ~1125 C-F stretch (in CF3)

~3060 Aromatic C-H stretch

~1600, ~1450 Aromatic C=C stretch

Table 4. Mass Spectrometry (EI-MS) Data for 3-(Trifluoromethyl)benzophenone[1]
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miz Relative Intensity (%) Proposed Fragment
250 58.0 [M]*

145 51.5 [M - CeHsCOJ*

105 99.9 [CeHsCOJ*

77 76.7 [CeHs]*

51 43.7 [CaHs]*+

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 3-(Trifluoromethyl)benzophenone (5-10 mg) is dissolved in approximately 0.7-
1.0 mL of a deuterated solvent, typically chloroform-d (CDCIs), and transferred to a 5 mm NMR
tube. The spectrum is recorded on a 400 MHz or 500 MHz NMR spectrometer. *H NMR spectra
are referenced to the residual solvent peak (CDClIs at 7.26 ppm). 3C NMR spectra are typically
acquired with proton decoupling and referenced to the solvent peak (CDCls at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

For solid samples such as 3-(Trifluoromethyl)benzophenone, the Attenuated Total
Reflectance (ATR) or KBr pellet method is commonly employed. For the ATR method, a small
amount of the solid is placed directly on the ATR crystal, and pressure is applied to ensure
good contact. For the KBr pellet method, a small amount of the sample is ground with dry
potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum is recorded
using an FT-IR spectrometer, typically over a range of 4000-400 cm~1. A background spectrum
of the empty accessory or a pure KBr pellet is recorded and subtracted from the sample
spectrum.

Electron lonization Mass Spectrometry (EI-MS)

Mass spectra are obtained using a mass spectrometer equipped with an electron ionization
source. The sample is introduced into the ion source, often via a direct insertion probe or a gas
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chromatograph. The molecules are ionized by a beam of electrons with a standard energy of
70 eV. The resulting positively charged molecular ions and fragment ions are then accelerated
and separated based on their mass-to-charge ratio (m/z).

Visualizations

The following diagrams illustrate key aspects of the spectroscopic analysis of 3-
(Trifluoromethyl)benzophenone.

Sample Preparation Spectroscopic Analysis Data Interpretation

Dissolved in CDCI3 NMR Spectroscopy >

(1H’ 130) _|_.
Solid Sample FT-IR Spectroscopy q Structural Elucidation

Purity Assessment

3-(Trifluoromethyl)benzophenone

Mass Spectrometry
(EI-MS)

[C14HoF30]+
m/z = 250

- C7H4aF3e

[C7H4Fs0]* [C7Hs0]*
m/z = 145 m/z = 105

(6{0)

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/product/b1294470?utm_src=pdf-body
https://www.benchchem.com/product/b1294470?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294470?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Molecular Structure

3-(Trifluoromethyl)benzophenone

provides info on |provides ianides info on
/ Spectroscopic Information
\

NMR IR
(Proton & Carbon Environment) (Functional Groups)

MS
(Molecular Weight & Fragmentation)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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